4-chloro-N-(2,4,6-trimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide involves the reaction of substituted anilines with 4-chlorobutanoyl chloride in an aqueous basic medium to produce various electrophiles, which are then coupled with different reagents to achieve the targeted compound. This process has been utilized to synthesize various derivatives of butanamides, showing the versatility and adaptability of the synthesis methods for producing compounds with different substituents and properties (Raza et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide and its derivatives has been characterized by techniques such as proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data. These analytical methods provide detailed information on the molecular geometry, functional groups, and overall structural integrity of the compound, enabling a comprehensive understanding of its chemical nature (Raza et al., 2019).
Chemical Reactions and Properties
4-Chloro-N-(2,4,6-trimethylphenyl)butanamide undergoes various chemical reactions, including coupling and cyclocondensation, to produce a range of derivatives with potential biological activities. These reactions highlight the compound's reactivity and its ability to form bonds with other molecules, which is crucial for its potential applications in medicinal chemistry and drug development (Nazir et al., 2018).
Physical Properties Analysis
The physical properties of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, such as solubility, melting point, and crystalline structure, are important for its application in various fields. Studies involving solubility in different solvent mixtures and crystallization conditions provide insights into the compound's behavior under different environmental conditions, which is essential for its formulation and application in real-world scenarios (Pascual et al., 2017).
Chemical Properties Analysis
The chemical properties of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, including its reactivity, stability, and interactions with other chemical entities, are critical for its potential uses. Understanding these properties through experimental and computational studies helps in predicting the compound's behavior in chemical reactions and its compatibility with other substances, which is vital for its application in synthesis, drug design, and other chemical processes (Satheeshkumar et al., 2017).
Scientific Research Applications
Synthesis and Biological Activity
Tyrosinase and Melanin Inhibition : Research involving the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which include 4-chloro derivatives, highlighted their potential as tyrosinase inhibitors and melanin production reducers. These compounds exhibited significant biological activity in both in vitro and in vivo settings, suggesting potential applications in depigmentation drug development with minimal side effects (Raza et al., 2019).
Lipoxygenase Inhibition : Another study focused on the synthesis of butanamide derivatives for their inhibitory activity against the lipoxygenase enzyme, demonstrating their potential as anti-inflammatory agents. The structural elucidation of these compounds, including their NMR, IR, and mass spectral data, provided a foundation for further medicinal chemistry efforts (Aziz‐ur‐Rehman et al., 2016).
Urease Inhibition : Indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, involving the synthesis of 4-chloro derivatives, were evaluated for their urease inhibitory potential. These compounds were found to be potent inhibitors, showcasing a promising route for therapeutic agent development against diseases related to urease activity (Nazir et al., 2018).
Chemical Behavior and Applications
Chemical Behavior Study : The chemical behavior of substituted 4-chloro-N-phenylbutanamides in basic medium was studied, revealing insights into their kinetics, mechanism of formation, and decomposition. This research provides valuable information on the reactivity of such compounds, which could be relevant for developing new chemical synthesis methodologies or understanding the stability of related pharmaceuticals (Sedlák et al., 2002).
Polyimide Synthesis for Gas Separation : In the field of materials science, research into new polyimides for gas separation included the synthesis of derivatives from substituted catechol bis(etherphthalic anhydride)s. The involvement of chloro-N-phenylbutanamide derivatives in such syntheses points to the application of these compounds in creating advanced materials for selective gas permeability, which is crucial for various industrial processes (Al-Masri et al., 2000).
properties
IUPAC Name |
4-chloro-N-(2,4,6-trimethylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-7-10(2)13(11(3)8-9)15-12(16)5-4-6-14/h7-8H,4-6H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSHBNHLTMDYRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395318 |
Source
|
Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,4,6-trimethylphenyl)butanamide | |
CAS RN |
121513-35-7 |
Source
|
Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.